4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol
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Overview
Description
4-chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol is a member of imidazoles.
Scientific Research Applications
Antimicrobial and Antidiabetic Activities
4-Aminophenol derivatives, including 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol, have been synthesized and evaluated for their biological activities. They exhibit broad-spectrum antimicrobial activities against various bacterial strains like Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. Additionally, these compounds have shown significant inhibition of amylase and glucosidase, indicating potential antidiabetic activities (Rafique et al., 2022).
DNA Interaction and Potential as Anticancer Agents
The interaction studies of human DNA with synthesized Schiff bases, including 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol derivatives, demonstrate potential anticancer properties. These studies reveal that such compounds can interact with DNA, a critical aspect for anticancer agents (Rafique et al., 2022).
Synthesis and Characterization for Various Applications
Studies on the synthesis, characterization, and biological activity of these compounds, including their metal complexes, provide insights into their diverse applications. Such compounds have been used in studies for antimicrobial, antidiabetic, and potential anticancer applications, highlighting their versatility in scientific research (Palreddy et al., 2015).
Application in Fluorescence Turn-on Detection
Some derivatives of 4-Chloro-2-[[1-methyl-5-phenyl-2-imidazolyl]aminomethyl]phenol have been developed for fluorescence turn-on detection of cysteine, demonstrating their potential in biochemical and diagnostic applications (Liu et al., 2015).
Antioxidant Properties
The antioxidant properties of these compounds have also been explored. For instance, their efficacy as antioxidant additives for lubricating oils highlights their potential in industrial applications (Amer et al., 2011).
properties
Product Name |
4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol |
---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-chloro-2-[[(1-methyl-5-phenylimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H16ClN3O/c1-21-15(12-5-3-2-4-6-12)11-20-17(21)19-10-13-9-14(18)7-8-16(13)22/h2-9,11,22H,10H2,1H3,(H,19,20) |
InChI Key |
DDKNQLXCEDHYBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
solubility |
1.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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